molecular formula C12H10ClN3O B11996215 Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- CAS No. 36845-14-4

Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-

Katalognummer: B11996215
CAS-Nummer: 36845-14-4
Molekulargewicht: 247.68 g/mol
InChI-Schlüssel: BSJGXTNBRNVOQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)-: is an organic compound with the molecular formula C12H10ClN3O. It is a derivative of benzamide, featuring an amino group at the 4-position and a chloro-substituted pyridinyl group at the N-position. This compound is of interest in various fields due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- typically involves the reaction of 4-aminobenzamide with 5-chloro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted pyridinyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted pyridinyl derivatives

Wirkmechanismus

The mechanism of action of Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • 4-amino-5-chloro-N-(2-(ethylamino)ethyl)-2-methoxybenzamide
  • Metoclopramide

Uniqueness: Benzamide, 4-amino-N-(5-chloro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted pyridinyl group differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets .

Eigenschaften

CAS-Nummer

36845-14-4

Molekularformel

C12H10ClN3O

Molekulargewicht

247.68 g/mol

IUPAC-Name

4-amino-N-(5-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C12H10ClN3O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,14H2,(H,15,16,17)

InChI-Schlüssel

BSJGXTNBRNVOQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.